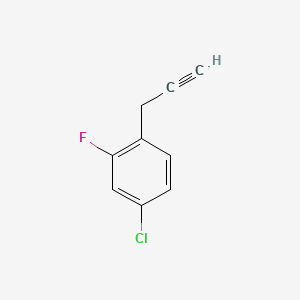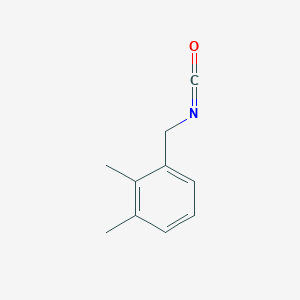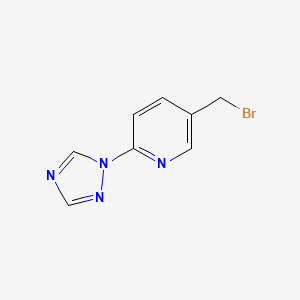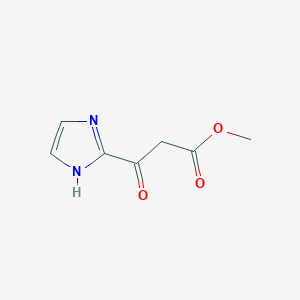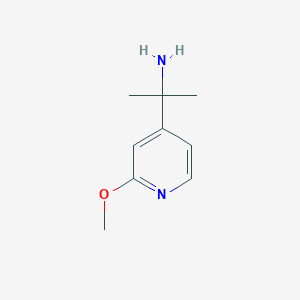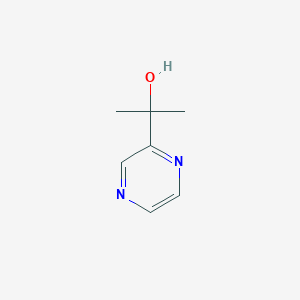
4-(Cyclohex-3-en-1-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclohex-3-en-1-yl)butanoic acid is an organic compound with the molecular formula C10H16O2 It is characterized by a cyclohexene ring attached to a butanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohex-3-en-1-yl)butanoic acid can be achieved through several methods. One common approach involves the reaction of cyclohexene with butanoic acid under specific conditions. For instance, the reaction can be catalyzed by acids or bases to facilitate the addition of the butanoic acid chain to the cyclohexene ring. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Cyclohex-3-en-1-yl)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The compound can undergo substitution reactions where functional groups on the cyclohexene ring or butanoic acid chain are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield cyclohexenone derivatives, while reduction can produce cyclohexane derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Cyclohex-3-en-1-yl)butanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Wirkmechanismus
The mechanism of action of 4-(Cyclohex-3-en-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-(Cyclohex-3-en-1-yl)butanoic acid include:
Cyclohexane carboxylic acid: A compound with a cyclohexane ring attached to a carboxylic acid group.
Cyclohexene carboxylic acid: Similar to this compound but with a different chain length.
Cyclohexyl butanoic acid: A compound with a cyclohexyl group attached to a butanoic acid chain
Uniqueness
This compound is unique due to its specific structure, which combines a cyclohexene ring with a butanoic acid chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
13487-63-3 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
4-cyclohex-3-en-1-ylbutanoic acid |
InChI |
InChI=1S/C10H16O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-2,9H,3-8H2,(H,11,12) |
InChI-Schlüssel |
PXOIHFYYWYKBSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC=C1)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B15320988.png)
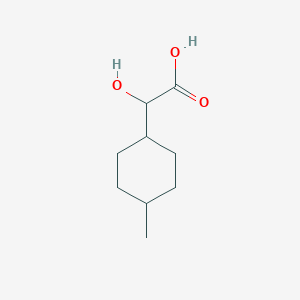

![rac-1-[(3aR,6aR)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazol-3-yl]ethan-1-aminehydrochloride,cis](/img/structure/B15321009.png)
![{5-Methylspiro[2.3]hexan-5-yl}methanol](/img/structure/B15321029.png)
